2-(3-Iodophenyl)thiazole-4-carboxylic Acid
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Overview
Description
2-(3-Iodophenyl)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a 3-iodophenyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Iodophenyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties such as luminescence.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)thiazole-4-carboxylic acid
- 2-(4-Methylphenyl)thiazole-4-carboxylic acid
- 2-(4-Nitrophenyl)thiazole-4-carboxylic acid
Uniqueness
2-(3-Iodophenyl)thiazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can enhance its biological activity and binding affinity through halogen bonding. This makes it a valuable compound in drug design and development .
Properties
Molecular Formula |
C10H6INO2S |
---|---|
Molecular Weight |
331.13 g/mol |
IUPAC Name |
2-(3-iodophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
YNEPCRHXUIBDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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